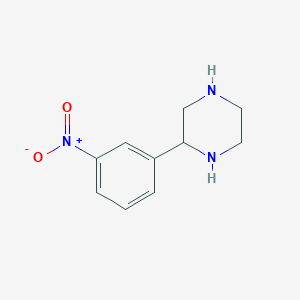

2-(3-Nitrophenyl)piperazine

Vue d'ensemble

Description

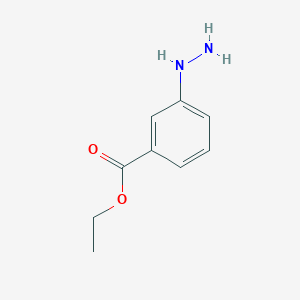

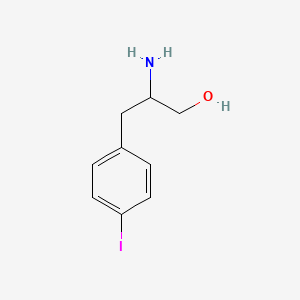

2-(3-Nitrophenyl)piperazine (2-NPP) is an organic compound with the chemical formula C10H12N2O2. It is a derivative of piperazine, a cyclic amine, and is a widely used laboratory reagent. 2-NPP is used in a variety of scientific applications, including organic synthesis, chromatography, and analytical chemistry. It is also used in the production of pharmaceuticals and as a precursor for other organic compounds.

Applications De Recherche Scientifique

1. Structural Characterization and Vibrational Analysis

2-(3-Nitrophenyl)piperazine and related compounds have been extensively studied for their structural properties. Using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman spectroscopy, and Density Functional Theory (DFT), researchers have characterized the conformational analysis, nuclear magnetic shielding tensors, and vibrational frequencies of these compounds. Such studies are crucial for understanding the molecular structure and properties of these compounds (Parlak & Alver, 2016).

2. Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of this compound derivatives. For example, research has been conducted to prepare new N-phenylpiperazines and evaluate their activity against various pathogens such as Staphylococcus aureus and mycobacteria strains. The findings indicate that certain derivatives demonstrate moderate effects against these pathogens, highlighting their potential in developing new antimicrobial drugs (Pospíšilová et al., 2019).

3. Anti-Cancer Activities

The anticancer potential of piperazine-derived molecules has been a significant area of research. Studies involving the synthesis of various piperazine derivatives and their interaction with DNA have been conducted to evaluate their anticancer properties. Molecular docking studies and binding affinity evaluations suggest strong anti-tumor effects of certain derivatives, such as 1,4-Bis(2-chloro-4-nitrophenyl)piperazine (Demirağ et al., 2022).

4. Analgesic and Anti-Inflammatory Properties

Research has also been conducted on the analgesic and anti-inflammatory activities of new Mannich bases of piperazine derivatives. These studies have revealed promising results, indicating the potential of these compounds in treating pain and inflammation (Köksal et al., 2007).

5. Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of various piperazine derivatives have been a key focus in scientific research. This includes the development of novel derivatives and their evaluation for various pharmacological activities, including antimicrobial and antiviral properties (Kumar et al., 2017).

Safety and Hazards

Safety measures for handling 2-(3-Nitrophenyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Piperazines, including 2-(3-Nitrophenyl)piperazine, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on further exploring the potential biological activities of these compounds and their applications in various industries .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGANTLKDSNLDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618683 | |

| Record name | 2-(3-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-29-7 | |

| Record name | 2-(3-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)